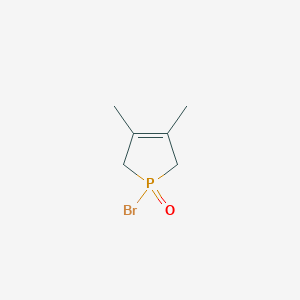![molecular formula C13H26N2O4 B13510886 (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid is a complex organic compound with a specific stereochemistry. It is often used in various chemical and biological research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and deprotection. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the amino function. The synthesis may involve:
Protection of the amino group: Using Boc anhydride in the presence of a base like triethylamine.
Formation of the amide bond: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of robust and scalable protecting group strategies, along with efficient purification techniques like crystallization or chromatography, would be essential.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved could include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-6-amino-2-(dimethylamino)hexanoic acid: Lacks the Boc protecting group.
(2S)-6-{[(benzyloxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid: Uses a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl group in (2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid provides unique stability and reactivity, making it particularly useful in synthetic chemistry and biological studies.
Properties
Molecular Formula |
C13H26N2O4 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-9-7-6-8-10(11(16)17)15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
InChI Key |
YSGAMWCUFJBECL-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Chloro-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13510805.png)
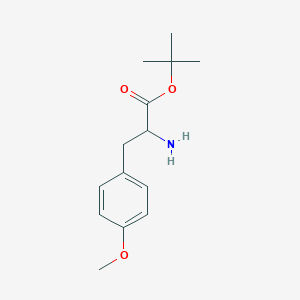
![6-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B13510819.png)
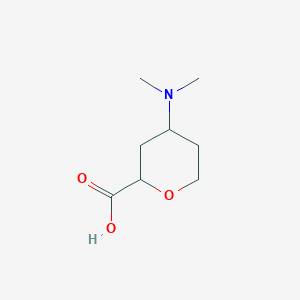
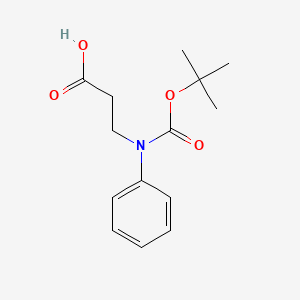
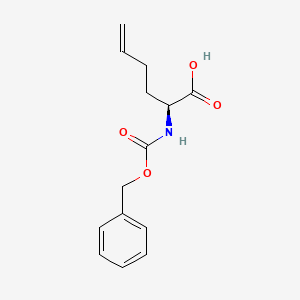
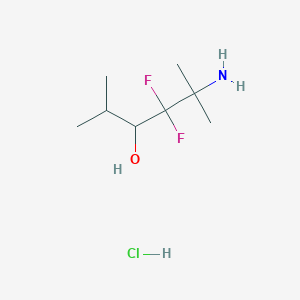
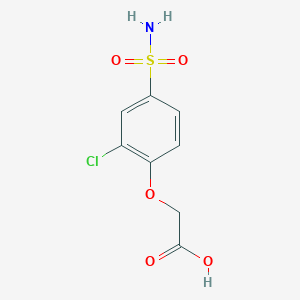
![4-[[(2-Aminoethyl)amino]methyl]benzoic acid](/img/structure/B13510869.png)
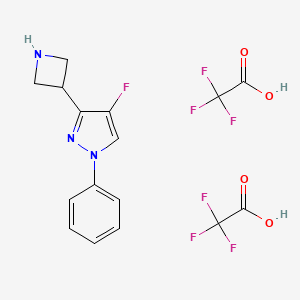
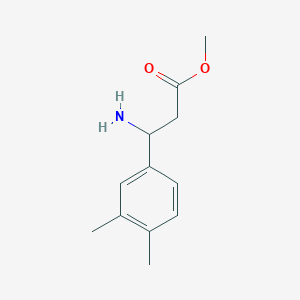
![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
